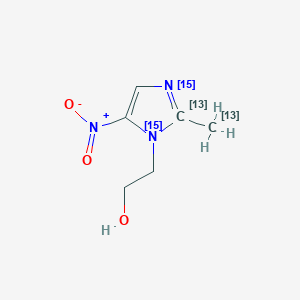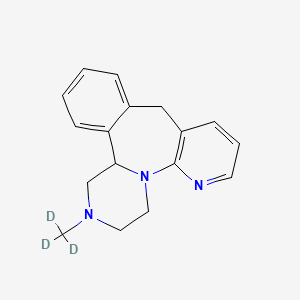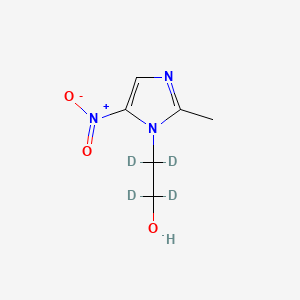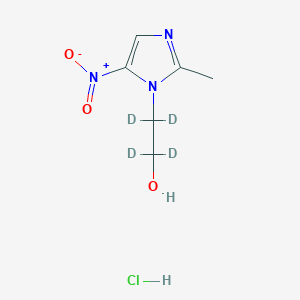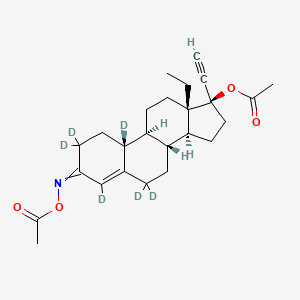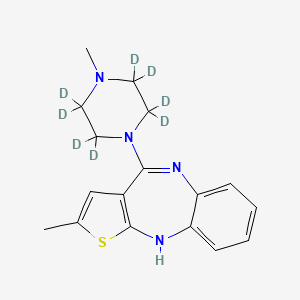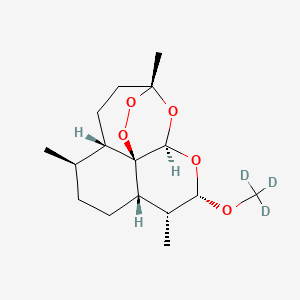
Artemether-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Artemether-d3 is intended for use as an internal standard for the quantification of artemether by GC- or LC-MS. Artemether is an antiparasitic agent and a derivative of artemisinin. It induces mortality in adult wild-type and pfatp6-mutant P. falciparum but the efficacy is decreased in the mutants (IC50s = 8.2 and 13.5 nM, respectively). Artemether reduces parasitemia in P. falciparum-infected monkeys and P. berghei-infected mice with 50% curative dose (CD50) values of 7.1 and 55 mg/kg, respectively. It also reduces the worm burden of S. mansoni trematodes in mice when used at doses ranging from 200 to 500 mg/kg. Formulations containing artemether have been used in the treatment of malaria.
Labeled Derivative of Artemisinin. Antimalarial, used to treat strains of malaria which are multi-drug resistant.
Isotope labelled Artemether. Artemether is an antimalarial for the treatment of multiple drug-resistant strains of Plasmodium falciparum malaria.
Mechanism of Action
Target of Action
Artemether-d3 primarily targets the malaria parasite, Plasmodium falciparum. The compound acts on the parasite’s erythrocytic stages, which are crucial for its replication and survival within the human host .
Mode of Action
This compound interacts with ferriprotoporphyrin IX (heme) or ferrous ions within the acidic environment of the parasite’s food vacuole. This interaction leads to the generation of cytotoxic radical species, which damage the parasite’s cell membrane and proteins, ultimately causing its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway. By generating reactive oxygen species (ROS), this compound disrupts the detoxification process, leading to the accumulation of toxic heme and subsequent oxidative damage to the parasite . This disruption impairs nucleic acid and protein synthesis, further inhibiting the parasite’s growth and replication .
Pharmacokinetics
This compound exhibits rapid absorption and distribution within the body. It undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, to its active metabolite, dihydroartemisinin (DHA). The compound and its metabolites are then excreted through the urine and feces. The pharmacokinetic properties of this compound, including its rapid onset of action and short half-life, contribute to its high efficacy and reduced risk of resistance development .
Result of Action
At the molecular level, this compound induces oxidative stress within the parasite, leading to lipid peroxidation and membrane damage. This results in the disruption of cellular homeostasis and eventual cell death. At the cellular level, the compound’s action leads to the clearance of parasitized red blood cells, thereby reducing the parasite load in the bloodstream and alleviating the symptoms of malaria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the acidic environment of the parasite’s food vacuole is essential for the activation of the compound and the generation of ROS. Additionally, factors such as temperature, pH, and the presence of other medications can affect the compound’s stability and bioavailability. Proper storage conditions and adherence to prescribed dosages are crucial to maintaining the drug’s effectiveness .
This compound represents a potent antimalarial agent with a well-defined mechanism of action, targeting the malaria parasite at multiple levels to ensure effective treatment and prevention of malaria.
: DrugBank : Wikipedia : Clearsynth
Biochemical Analysis
Biochemical Properties
Artemether-d3 interacts with various biomolecules in its role as an antimalarial agent. It is metabolized into the active metabolite dihydroartemisinin in the body . The drug works against the erythrocytic stages of Plasmodium falciparum by inhibiting nucleic acid and protein synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to ameliorate intestinal flora imbalance caused by a high-fat and high-fructose diet and alleviate intestinal barrier function disorders and inflammatory responses . It does this by raising the expression of tight junction proteins ZO-1 and occludin and decreasing the expression of pro-inflammatory factors TNF-α and IL-1β .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits nucleic acid and protein synthesis in the erythrocytic stages of Plasmodium falciparum . Experimental evidence suggests that artemisinin compounds, including this compound, may exert their functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, in a study on the treatment of uncomplicated Plasmodium falciparum malaria, all patients achieved complete recovery from asexual parasitaemia and fever by day 3 . The prevalence of gametocytes decreased from 6.3% on day 0 to 2.5% on days 2, 3, and 7, and ultimately achieving complete clearance afterward .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on high-fat and high-fructose diet-induced mice, it was found that the low-dose treatment group was more significant in restoring tight junction protein expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to reduce lipid accumulation by repressing de novo lipogenesis of sterol regulatory element-binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), stearoyl-CoA desaturase (SCD1), promoting lipolysis of peroxisome proliferator–activated receptor-γ co-activator-1α (PGC1α), adipose triglyceride lipase (ATGL), and carnitine palmitoyltransferase I (CPT-1a) in NASH mouse liver and HepG2 cells .
Transport and Distribution
It is known that in the body, this compound is metabolized into the active metabolite dihydroartemisinin .
Subcellular Localization
It is known that this compound is metabolized into the active metabolite dihydroartemisinin in the body , which suggests that it may be localized in the cytoplasm where metabolic processes occur.
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-SAMIBWLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


